[4-Iodo-2-(trifluoromethyl)phenyl]methanol
Overview
Description
[4-Iodo-2-(trifluoromethyl)phenyl]methanol is an organic compound with the molecular formula C₈H₆F₃IO and a molecular weight of 302.03 g/mol . This compound is characterized by the presence of an iodine atom, a trifluoromethyl group, and a hydroxyl group attached to a benzene ring. It is commonly used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-Iodo-2-(trifluoromethyl)phenyl]methanol typically involves the iodination of a trifluoromethyl-substituted benzene derivative followed by a reduction reaction to introduce the hydroxyl group. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom, followed by reduction with a reducing agent such as sodium borohydride to form the methanol derivative .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale iodination and reduction processes, often utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: The compound can be reduced to form various derivatives, such as [4-Iodo-2-(trifluoromethyl)phenyl]methane, using reducing agents like lithium aluminum hydride.
Substitution: The iodine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide and potassium cyanide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium azide in dimethylformamide, potassium cyanide in ethanol.
Major Products:
Oxidation: [4-Iodo-2-(trifluoromethyl)phenyl]methanal (aldehyde), [4-Iodo-2-(trifluoromethyl)phenyl]methanone (ketone).
Reduction: [4-Iodo-2-(trifluoromethyl)phenyl]methane.
Substitution: [4-Azido-2-(trifluoromethyl)phenyl]methanol, [4-Cyano-2-(trifluoromethyl)phenyl]methanol.
Scientific Research Applications
[4-Iodo-2-(trifluoromethyl)phenyl]methanol is utilized in various scientific research fields due to its versatile chemical properties :
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in the development of new synthetic methodologies.
Biology: The compound is used in the study of biochemical pathways and as a probe to investigate enzyme activities.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and materials.
Mechanism of Action
The mechanism of action of [4-Iodo-2-(trifluoromethyl)phenyl]methanol involves its interaction with specific molecular targets and pathways . The presence of the iodine and trifluoromethyl groups enhances its reactivity and allows it to participate in various chemical reactions. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity to enzymes and receptors. These interactions can modulate biochemical pathways, leading to specific biological effects.
Comparison with Similar Compounds
- [4-Iodo-2-(trifluoromethyl)phenyl]methane
- [4-Azido-2-(trifluoromethyl)phenyl]methanol
- [4-Cyano-2-(trifluoromethyl)phenyl]methanol
Comparison: Compared to its similar compounds, [4-Iodo-2-(trifluoromethyl)phenyl]methanol is unique due to the presence of the hydroxyl group, which imparts distinct chemical and physical properties. This group allows for hydrogen bonding and increases the compound’s solubility in polar solvents. Additionally, the iodine atom provides a site for further functionalization, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
[4-iodo-2-(trifluoromethyl)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3IO/c9-8(10,11)7-3-6(12)2-1-5(7)4-13/h1-3,13H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQBXOWSSTLCCGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)C(F)(F)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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